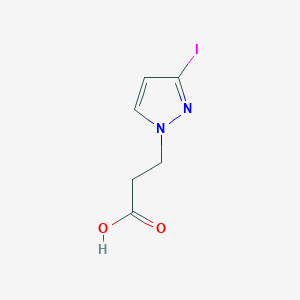

3-(3-iodo-1H-pyrazol-1-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCSITVWLPHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503882-82-3 | |

| Record name | 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Iodo 1h Pyrazol 1 Yl Propanoic Acid and Analogues

General Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole heterocycle is a well-established field with several robust methods. The most common strategies involve the combination of a three-carbon building block with a hydrazine-based two-nitrogen component.

1,3-Dipolar Cycloaddition Reactions of Hydrazines

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a carbon-carbon multiple bond.

Nitrile imines, often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, react readily with alkynes to afford pyrazoles. nih.gov Similarly, diazo compounds can undergo cycloaddition with alkynes. For instance, the reaction of ethyl α-diazoacetate with phenylpropargyl aldehyde in the presence of a zinc triflate catalyst yields the corresponding pyrazole-3-carboxylate. nih.gov A notable approach involves the reaction of tosylhydrazones, which serve as precursors to diazo compounds, with terminal alkynes to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org Another green synthetic approach describes the reaction of phenyl hydrazones with benzoquinone under mild basic conditions to yield pyrazole derivatives. iiardjournals.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |

| Hydrazonoyl Halide | Alkyne | Base | Substituted Pyrazole | nih.gov |

| Aldehyde Hydrazone | Maleimide | CuCl, Oxidation | Pyrrolo[3,4-c]pyrazole | mdpi.com |

| Tosylhydrazone | Terminal Alkyne | t-BuOK, 18-crown-6 | 1,3,5-Trisubstituted Pyrazole | organic-chemistry.org |

| Phenyl Hydrazone | Benzoquinone | Pyridine or Triethylamine (B128534) | Fused Pyrazole Derivative | iiardjournals.org |

| Ethyl α-diazoacetate | Phenylpropargyl aldehyde | Zinc triflate | Pyrazole-3-carboxylate | nih.gov |

Condensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.netjk-sci.comslideshare.netyoutube.com The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. slideshare.netrsc.orgchemhelpasap.com

A significant challenge in the Knorr synthesis arises when both the 1,3-dicarbonyl compound and the hydrazine are unsymmetrical, which can lead to the formation of a mixture of two regioisomers. ingentaconnect.comrsc.org The regioselectivity is influenced by factors such as the steric and electronic properties of the substituents, pH, and solvent. rsc.org For example, in the reaction of a β-ketoester with phenylhydrazine, the more nucleophilic nitrogen of the hydrazine preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl, governing the final regiochemical outcome. rsc.orgchemhelpasap.com Modern variations include multicomponent reactions where the 1,3-dicarbonyl is generated in situ before the addition of hydrazine. nih.gov

Table 2: Knorr Synthesis Reactants and Products

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Key Feature | Resulting Pyrazole | Reference(s) |

| Acetylacetone | Hydrazine | Symmetrical diketone | 3,5-Dimethylpyrazole | mdpi.com |

| Ethyl Acetoacetate | Phenylhydrazine | Unsymmetrical β-ketoester | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | rsc.orgchemhelpasap.com |

| 1,3-Diketone (in situ) | Hydrazine | Multicomponent reaction | Polysubstituted Pyrazole | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | Fluorinated β-ketoester | 5-Aryl-3-trifluoromethyl Pyrazole | mdpi.com |

Electrophilic Cyclization Strategies

A more recent and highly effective strategy for pyrazole synthesis involves the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgnih.govnih.govacs.org These precursors are readily prepared by the condensation of propargyl aldehydes or ketones with hydrazines. acs.orgnih.gov

This methodology is particularly relevant to the synthesis of halogenated pyrazoles. When α,β-alkynic hydrazones are treated with molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate, they undergo an electrophilic cyclization to produce 4-iodopyrazoles in good to high yields. acs.orgnih.govcapes.gov.br This iodocyclization is general for a wide range of substrates, tolerating various functional groups. acs.orgnih.gov Alternatively, using copper(I) iodide (CuI) as a mediator in the presence of triethylamine promotes a similar electrophilic cyclization to afford substituted pyrazoles, which are not necessarily halogenated. nih.govacs.org Other electrophiles, such as sulfenyl chlorides, can also be used to generate 4-chalcogenylated pyrazoles. rsc.org

Table 3: Electrophilic Cyclization of α,β-Alkynic Hydrazones

| Hydrazone Precursor | Reagent | Product Type | Key Feature | Reference(s) |

| α,β-Alkynic Hydrazone | I₂ / NaHCO₃ | 4-Iodopyrazole (B32481) | Direct, regioselective iodination | acs.orgnih.gov |

| α,β-Alkynic Hydrazone | CuI / Et₃N | Substituted Pyrazole | General pyrazole synthesis | nih.govacs.org |

| α,β-Alkynic Hydrazone | Sulfenyl Chloride | 4-Sulfenylpyrazole | Direct chalcogenation | rsc.org |

Targeted Synthesis of 3-(3-Iodo-1H-pyrazol-1-yl)propanoic Acid and Related Structures

The synthesis of the target molecule requires two key transformations: the introduction of the propanoic acid side chain at the N1 position and the regioselective iodination at the C3 position of the pyrazole ring.

Strategies for Introducing the Propanoic Acid Side Chain

Attaching a side chain to a nitrogen atom of the pyrazole ring is typically achieved through N-alkylation. For the propanoic acid moiety, two primary methods are prevalent: Michael addition and nucleophilic substitution.

Michael Addition: The aza-Michael addition is an efficient method for forming C-N bonds. rsc.org The pyrazole nitrogen can act as a nucleophile and add to an activated alkene, such as an acrylate (B77674) ester. In this approach, 3-iodopyrazole would be reacted with a suitable acrylate, like ethyl acrylate, typically in the presence of a base (e.g., Cs₂CO₃) to deprotonate the pyrazole N-H and facilitate the conjugate addition. rsc.org Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired propanoic acid.

Nucleophilic Substitution (SN2): A more traditional N-alkylation approach involves the reaction of a pyrazole salt with an alkyl halide. semanticscholar.org First, the 3-iodopyrazole is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding pyrazolide anion. This anion then acts as a nucleophile, displacing a halide from a three-carbon electrophile such as ethyl 3-bromopropanoate. As with the Michael addition, the final step is the hydrolysis of the ethyl ester to the carboxylic acid. Enzymatic methods using engineered enzymes and simple haloalkanes have also been developed for highly regioselective N-alkylation of pyrazoles. nih.govresearchgate.netresearchgate.netthieme-connect.com

Table 4: Synthetic Routes for N1-Propanoic Acid Side Chain Introduction

| Method | Pyrazole Substrate | Reagent(s) | Intermediate | Final Step | Reference(s) |

| Michael Addition | 3-Iodo-1H-pyrazole | 1. Base (e.g., Cs₂CO₃)2. Ethyl acrylate | Ethyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate | Ester Hydrolysis | rsc.org |

| Nucleophilic Substitution | 3-Iodo-1H-pyrazole | 1. Base (e.g., NaH)2. Ethyl 3-bromopropanoate | Ethyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate | Ester Hydrolysis | semanticscholar.org |

Iodination Techniques for Pyrazole Ring System

Regioselective iodination of the pyrazole ring is crucial for the synthesis of the target compound. While electrophilic substitution on a pyrazole ring typically occurs at the C4 position, methods for introducing iodine at other positions have been developed. arkat-usa.org

Direct iodination of the pyrazole ring at the C3 position is challenging. A common strategy for achieving regiocontrol is through metallation followed by quenching with an electrophilic iodine source. However, for N-unsubstituted pyrazoles, lithiation often occurs preferentially at C5. Therefore, the synthesis of 3-iodopyrazoles often relies on building the ring from already functionalized precursors or using directing groups.

A convenient route to substituted 3-iodo-1H-pyrazole derivatives has been developed, often involving the protection of the N-H group before subsequent functionalization. arkat-usa.orgresearchgate.net For instance, pyrazole can be protected with an ethoxyethyl (EtOEt) group. While direct iodination often targets the C4 position, researchgate.netresearchgate.netresearchgate.net specific precursors can lead to C3 iodination. An alternative powerful method for regioselective functionalization is the lithiation of a substituted pyrazole followed by quenching with molecular iodine. For example, treatment of 1-aryl-3-CF₃-pyrazoles with n-BuLi leads to deprotonation at the C5 position, which upon reaction with I₂ yields the 5-iodo derivative. rsc.orgnih.govrsc.org To achieve C3 iodination, a synthetic sequence that begins with a precursor bearing a C3 leaving group or a directing group is often necessary. The use of hypervalent iodine reagents has also been shown to facilitate regioselective iodination of certain heterocyclic systems. nih.gov

Table 5: Selected Iodination Methods for Pyrazole Derivatives

| Pyrazole Substrate | Reagent(s) | Position Iodinated | Key Feature | Reference(s) |

| α,β-Alkynic Hydrazone | I₂ / NaHCO₃ | C4 | Iodocyclization | acs.orgnih.gov |

| 1-Aryl-3-CF₃-pyrazole | I₂ / CAN | C4 | Direct electrophilic iodination | rsc.orgnih.gov |

| 1-Aryl-3-CF₃-pyrazole | 1. n-BuLi2. I₂ | C5 | Lithiation-iodination | rsc.orgnih.govrsc.org |

| Substituted 1H-pyrazoles | Protection (e.g., EtOEt), then functionalization | C3 (via specific precursors) | Multi-step synthesis for specific isomers | arkat-usa.orgresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine | KI / PIDA in H₂O | C3 | Hypervalent iodine-mediated | nih.gov |

Sequential Functionalization Approaches

Sequential functionalization is a powerful strategy for the synthesis of complex, polysubstituted pyrazoles from simpler starting materials. This approach allows for the controlled, stepwise introduction of various functional groups onto the pyrazole ring with high regioselectivity.

One effective method involves the sequential metalation and functionalization of pyrazole 1-oxides. nih.gov This process can begin with regioselective deprotonation at the C-5 position or a bromine-magnesium exchange at C-3 or C-4. These metalated intermediates can then be trapped with various electrophiles or used in palladium-catalyzed cross-coupling reactions. The sequence of functionalization can be controlled, for instance, following a C-5, C-3, then C-4 order, providing a versatile route to 3,4,5-trisubstituted pyrazoles. nih.gov

Another advanced strategy combines catalytic C-H arylation with protecting group transposition. nih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is key to this approach. The C-5 position of an SEM-protected pyrazole is the most reactive towards C-H arylation. To functionalize the less reactive C-3 position, a "SEM switch" is employed, which transposes the protecting group from one nitrogen to the other. This transposition effectively turns the unreactive C-3 position into a reactive C-5 position, enabling a subsequent C-H arylation. This combination of C-H activation and protecting group manipulation allows for the rapid synthesis of fully substituted pyrazoles with complete control over the placement of all substituents. nih.gov

Synthesis of Precursors and Key Intermediates

The successful synthesis of the target compound and its analogues is critically dependent on the efficient preparation of key precursors and intermediates. These include α,β-alkynic hydrazones, which serve as foundational building blocks for the pyrazole ring, and pyrazole-1H-4-carbaldehydes, which are versatile intermediates for further elaboration.

α,β-Alkynic hydrazones are crucial precursors for constructing the pyrazole ring through electrophilic cyclization reactions. Their preparation is generally straightforward and efficient. The most common method involves the direct condensation reaction of hydrazines with propargyl aldehydes or ketones. acs.orgulakbim.gov.tr This reaction is typically carried out by heating the reactants, often without the need for complex catalysts, to afford the desired α,β-alkynic hydrazones in good to excellent yields. acs.orgnih.gov The versatility of this method allows for the synthesis of a wide range of hydrazone derivatives by simply varying the hydrazine and the alkynic carbonyl compound. researchgate.net

Pyrazole-1H-4-carbaldehydes are valuable intermediates that allow for extensive functionalization of the pyrazole core. semanticscholar.org Several methods exist for the formylation of pyrazoles at the C-4 position. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic and effective method for this transformation. ktu.eduwisdomlib.org

Alternatively, formylation can be achieved through metallation followed by quenching with a formylating agent like DMF. This can involve a bromine-lithium exchange on a 4-bromopyrazole or the use of Grignard intermediates. ktu.edu For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted into a Grignard reagent, which is then reacted to produce 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. researchgate.netarkat-usa.org These carbaldehyde intermediates are pivotal in building more complex molecules, such as in the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids, where the aldehyde is first converted to an acrylic acid derivative. researchgate.net

The N-H group of the pyrazole ring is nucleophilic and can interfere with certain reactions, such as metal-catalyzed cross-couplings where pyrazoles can act as ligands. arkat-usa.org Therefore, the temporary protection of this group is often a necessary step in a synthetic sequence. jocpr.com

Common protecting groups for the pyrazole N-H include the tert-butoxycarbonyl (Boc) group and the 1-ethoxyethyl (EtOEt) group. arkat-usa.org The choice of protecting group is critical and depends on its stability under subsequent reaction conditions. neliti.com For instance, while both Boc and EtOEt groups can be introduced in high yields, the Boc group has been found to be unstable during certain reactions with organolithium compounds and during GC-MS analysis. arkat-usa.orgumich.edu

The EtOEt group is often preferred for its robustness. It can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid. researchgate.net An interesting feature of the EtOEt group is its ability to migrate between the two nitrogen atoms of the pyrazole ring under acidic conditions, a property that can be exploited in the synthesis of specific isomers. arkat-usa.orgresearchgate.net Deprotection of the EtOEt group is readily achieved under mild acidic conditions. arkat-usa.org Other useful protecting groups include the tetrahydropyran (B127337) (THP) group and, for more specialized applications, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is central to certain sequential C-H activation strategies. nih.govarkat-usa.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of synthetic products. In the context of synthesizing 3-iodopyrazole analogues, the Sonogashira cross-coupling reaction is a key transformation that has been subject to optimization studies. This reaction is used to couple terminal alkynes with iodo-pyrazoles, creating a C-C bond.

Standard Sonogashira conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. Research has shown that N-protected 3-iodo-1H-pyrazole derivatives can be successfully coupled with phenylacetylene (B144264) under these conditions to produce various 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. researchgate.net

The success of the coupling is highly dependent on the substituents on the pyrazole ring. For example, derivatives with electron-withdrawing nitro or ethoxycarbonyl groups at the 4-position were found to be unreactive under various Sonogashira conditions. In contrast, the isomeric 4-iodo-3-nitro-1H-pyrazole derivative did undergo the coupling reaction, highlighting the subtle electronic and steric effects that influence reactivity. researchgate.net The choice of protecting group is also critical; EtOEt-protected pyrazoles have been shown to be effective substrates for these reactions. arkat-usa.org

The following table details the yields obtained for the Sonogashira cross-coupling of various substituted iodopyrazole derivatives with phenylacetylene, demonstrating the impact of substitution patterns on reaction efficiency. researchgate.net

| Starting Material No. | Protecting Group (R) | Substituent (R¹) | Substituent (R²) | Iodine Position | Product No. | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 2b | Boc | H | H | 3-I | 20 | 65 |

| 2a | EtOEt | H | H | 3-I | 21 | 63 |

| 2c | EtOEt | CHO | H | 3-I | 22 | 80 |

| 7a | EtOEt | H | Br | 3-I | 23 | 64 |

| 8a | EtOEt | CF₃ | H | 3-I | 24 | 73 |

| 12a | EtOEt | H | Me | 3-I | 25 | 70 |

| 18 | EtOEt | H | CHO | 3-I | 26 | 87 |

| 10a | EtOEt | H | I | 3-NO₂ | 28 | 58 |

Reaction Mechanisms in the Synthesis of this compound Analogues

The formation of iodinated pyrazole analogues often proceeds through an electrophilic cyclization mechanism, particularly when starting from α,β-alkynic hydrazones. When these hydrazones are treated with molecular iodine (I₂) in the presence of a base, they undergo an iodocyclization to produce 4-iodopyrazoles. acs.orgulakbim.gov.tr

The proposed mechanism for this transformation begins with the electrophilic attack of iodine on the carbon-carbon triple bond of the alkynic hydrazone. This attack forms a cyclic iodonium (B1229267) ion intermediate. The nitrogen atom of the hydrazone then acts as an internal nucleophile, attacking one of the carbons of the former triple bond to close the five-membered ring. Subsequent deprotonation and aromatization lead to the formation of the stable 4-iodopyrazole ring system. acs.orgulakbim.gov.tr This iodocyclization is a versatile reaction, tolerating a wide variety of functional groups on the starting hydrazone. ulakbim.gov.tr

A related mechanism is the Barton vinyl iodine procedure, which converts a hydrazone into a vinyl iodide. wikipedia.org This reaction also involves the oxidation of the hydrazone by iodine, but it proceeds through a diazo intermediate. Iodine then acts as an electrophile, and the subsequent loss of nitrogen gas generates an iodocarbonium ion, which can then eliminate a proton to form the vinyl iodide. wikipedia.org While distinct from the direct cyclization of alkynic hydrazones, it illustrates the dual role of iodine as both an oxidant and an electrophile in reactions involving hydrazone intermediates.

In other functionalization reactions, such as selenocyanation, a plausible mechanism involves the in situ generation of an electrophilic species like selenocyanogen (B1243902) chloride (Cl-SeCN). beilstein-journals.org This species then undergoes an electrophilic addition with the pyrazole, followed by deprotonation and rearomatization to yield the final 4-substituted product. A similar electrophilic substitution mechanism is likely at play for the direct iodination of a pre-formed pyrazole ring at the electron-rich C-4 position.

Chemical Reactivity and Derivatization of 3 3 Iodo 1h Pyrazol 1 Yl Propanoic Acid Scaffold

Transformations of the Iodine Atom on the Pyrazole (B372694) Ring

The carbon-iodine bond at the 3-position of the pyrazole ring is a key functional group for introducing molecular diversity. This site is amenable to several transformations, including substitution and metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on the 3-iodo-1H-pyrazole ring is generally challenging. Aryl halides, including iodopyrazoles, are typically unreactive toward nucleophiles unless the ring is activated by potent electron-withdrawing groups. The pyrazole ring itself is electron-rich, which disfavors the addition-elimination mechanism required for SNAr reactions. Therefore, this pathway is not a common strategy for the functionalization of this particular scaffold.

Palladium-catalyzed cross-coupling reactions are highly effective for modifying the 3-iodopyrazole core. The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly well-documented for iodopyrazole derivatives. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. masterorganicchemistry.comchemistrysteps.com

The reactivity in Sonogashira coupling is influenced by the halide, with the order of reactivity being I > Br > Cl > OTf. masterorganicchemistry.com For 3-iodopyrazole substrates, the reaction can proceed efficiently. Studies on similar 1-substituted-3-iodo-1H-pyrazole derivatives have shown successful coupling with terminal alkynes like phenylacetylene (B144264). nih.gov Standard conditions often involve catalysts such as PdCl₂(PPh₃)₂ in combination with a copper(I) iodide (CuI) co-catalyst and a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). chemistrysteps.comnih.gov To prevent potential interference of the NH group of the pyrazole with the transition metal catalyst, it is often necessary to protect it, for instance, as an N-ethoxyethyl (EtOEt) derivative. nih.govorganic-chemistry.org

Table 1: Examples of Sonogashira Cross-Coupling Reactions on Iodopyrazole Derivatives

| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | Good | chemistrysteps.com |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | High | nih.gov |

| 1-Aryl-3-CF₃-5-iodo-pyrazoles | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 85-95% |

Halogen-lithium exchange is a powerful method for converting aryl halides into highly reactive organolithium species, which can then be treated with various electrophiles. evitachem.com This reaction is typically very fast, especially for aryl iodides, and is often performed at low temperatures to prevent side reactions. evitachem.comacs.org The exchange rate follows the trend I > Br > Cl. evitachem.com

For the 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid scaffold, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) would generate the corresponding 3-lithiated pyrazole intermediate. This process involves the exchange of the iodine atom for a lithium atom.

The resulting organolithium compound is a potent nucleophile and can react with a wide array of electrophiles. For example, quenching the reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Other possible electrophiles include carbon dioxide (to form a carboxylic acid), alkyl halides, or silyl (B83357) chlorides. However, the reactivity of similar 3-iodopyrazole derivatives with Grignard reagents (which can be formed via halogen-magnesium exchange) has been shown to be low. For instance, N-protected 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole did not react with ethylmagnesium bromide and showed only a 25% conversion to the corresponding aldehyde with the more reactive i-PrMgBr/LiBr system. nih.gov This suggests that forming the organometallic intermediate from this specific scaffold can be challenging and may require carefully optimized conditions.

Modifications of the Propanoic Acid Side Chain

The propanoic acid moiety provides a handle for a variety of classical carboxylic acid transformations, including the formation of amides and subsequent reduction to amines.

The carboxylic acid group of this compound can be readily converted into a wide range of amide derivatives. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Standard coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Alternatively, the carboxylic acid can first be activated by converting it to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. The resulting intermediate is then treated with the desired amine to form the amide bond. Greener methods for amide synthesis have also been developed, such as a solvent-free procedure that involves heating the carboxylic acid with urea (B33335) in the presence of a boric acid catalyst. nih.gov Another approach uses imidazole (B134444) as a catalyst with urea as the nitrogen source. nih.gov

The propanoic acid side chain can be converted into an amino-propyl side chain. Direct reduction of a carboxylic acid to an amine is not a standard transformation. Instead, the reaction proceeds via a two-step sequence: first, the formation of an amide as described in section 3.2.1, followed by the reduction of the amide to the corresponding amine.

Amides are significantly less reactive than other carbonyl compounds, requiring strong reducing agents for this transformation. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of primary, secondary, and tertiary amides to their corresponding amines. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to quench the reaction and hydrolyze the aluminum complexes.

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective reagents for reducing amides to amines and may offer better selectivity in the presence of other reducible functional groups. nih.govacs.org The reduction of an amide (derived from this compound) with LiAlH₄ or a borane reagent would yield the corresponding 3-(3-iodo-1H-pyrazol-1-yl)propan-1-amine derivative.

Reactivity of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique electronic distribution that dictates its reactivity. The ring is generally electron-rich, making it susceptible to electrophilic attack, yet it also possesses sites that can engage in nucleophilic reactions. chim.it

The reactivity of the pyrazole ring is governed by the distinct nature of its constituent atoms. The two nitrogen atoms and three carbon atoms each exhibit different electronic characteristics. researchgate.net

Nucleophilic Sites : The pyrazole scaffold has three primary nucleophilic centers: the N1 and N2 nitrogen atoms and the C4 carbon. researchgate.net The N2 nitrogen, being of a "pyridine-type," has a lone pair of electrons in an sp² orbital within the plane of the ring, making it the primary site of protonation and a weak base. globalresearchonline.netpharmaguideline.com The N1 nitrogen, or "pyrrole-type" nitrogen, can be deprotonated by a strong base, rendering it highly nucleophilic for subsequent alkylation or acylation reactions. pharmaguideline.com Due to the electron-donating effect of the nitrogen atoms, the C4 position is the most electron-rich carbon and is the preferred site for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.netglobalresearchonline.netpharmaguideline.com

Electrophilic Sites : The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.net This makes them susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitutions at C4. The presence of the iodine atom at the C3 position in the this compound scaffold dramatically enhances the electrophilicity of this site. This carbon becomes a prime target for nucleophilic substitution and, more importantly, for metal-halogen exchange reactions, which generate a highly nucleophilic pyrazolyl species. This reactivity is fundamental to many cross-coupling reactions.

The interplay of these sites is summarized in the table below.

| Position | Type | Common Reactions | Influence of Substituents in Target Scaffold |

| N1 | Nucleophilic (after deprotonation) | Alkylation, Acylation | Occupied by the propanoic acid chain, but the carboxylate can influence ring electronics. |

| N2 | Nucleophilic, Basic | Protonation, Coordination to metals | Available for interactions with electrophiles and metal catalysts. |

| C3 | Electrophilic | Nucleophilic attack, Metal-halogen exchange | Activated by the iodo group for cross-coupling reactions (e.g., Suzuki, Sonogashira). rsc.org |

| C4 | Nucleophilic | Electrophilic Aromatic Substitution (halogenation, nitration) | Most reactive site for electrophilic attack. globalresearchonline.netacs.org |

| C5 | Electrophilic | Nucleophilic attack, Lithiation | Can be targeted for functionalization, often after lithiation. rsc.org |

The aromatic nature of the pyrazole ring imparts significant stability, making it generally resistant to both oxidation and reduction reactions under typical conditions. globalresearchonline.netpharmaguideline.com

Oxidation: The pyrazole ring itself is stable towards common oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄). However, side chains attached to the ring can be oxidized. For instance, C-alkylated pyrazoles can be oxidized to yield the corresponding pyrazole carboxylic acids. globalresearchonline.netresearchgate.net In the case of this compound, the propanoic acid side chain is already in a relatively high oxidation state.

Reduction: Catalytic hydrogenation or chemical reduction of the pyrazole ring is challenging and requires harsh conditions. pharmaguideline.com When reduction does occur, it typically proceeds in stages, first yielding pyrazolines and then pyrazolidines. globalresearchonline.net The susceptibility to reduction can be influenced by substituents; for example, N-phenyl derivatives are more readily reduced by sodium in ethanol (B145695) than the parent pyrazole. globalresearchonline.netresearchgate.net For the target scaffold, the pyrazole ring is expected to remain intact under conditions used to reduce other functional groups, such as the carboxylic acid.

The specific arrangement of functional groups in this compound makes it an excellent precursor for various cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization: The N1-propanoic acid side chain is well-positioned to participate in intramolecular cyclization. Treatment with dehydrating agents or conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or ester) can facilitate cyclization onto the C5 position of the pyrazole ring, leading to the formation of dihydropyrazolopyridinone systems. Similar intramolecular cyclizations are known for appropriately substituted precursors, often under Vilsmeier-Haack conditions or via Friedel-Crafts type reactions. researchgate.netresearchgate.net

Intermolecular Cyclization: The pyrazole scaffold can undergo intermolecular cyclization reactions with bielectrophilic reagents to form fused ring systems. mdpi.com For example, 5-aminopyrazoles are known to react with various bielectrophiles to construct fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net While the target compound is not a 5-aminopyrazole, the core pyrazole ring can be functionalized to introduce reactive groups that enable such cyclizations. Furthermore, the iodo group at C3 is a key functional handle for intermolecular reactions, particularly palladium-catalyzed cross-coupling reactions that can be designed as part of a one-pot or sequential cyclization strategy. olemiss.edunih.gov

| Cyclization Type | Key Functional Group | Potential Reagents/Conditions | Resulting System |

| Intramolecular | N1-propanoic acid | Dehydrating agents (PPA, P₂O₅), Vilsmeier reagent | Fused pyrazolopyridinones |

| Intermolecular | C3-Iodo group | Terminal alkynes, boronic acids (in coupling/cyclization sequences) | Fused polycyclic systems |

| Intermolecular | Pyrazole ring (after modification) | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines researchgate.net |

Pyrazole Derivatives as Intermediates for Complex Heterocyclic Systems

Functionalized pyrazoles like this compound are valuable building blocks for synthesizing more complex heterocyclic structures due to their multiple, orthogonally reactive sites. chim.itmdpi.com The strategic placement of the iodo group and the propanoic acid chain allows for selective and sequential modifications.

The C3-iodo group serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. rsc.org These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing complex natural products and functional materials.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These coupling reactions can be used to append other heterocyclic rings or functional chains that can subsequently participate in cyclization reactions. For instance, a Sonogashira coupling could introduce an alkyne which then undergoes an intramolecular cyclization.

The propanoic acid moiety offers another point for derivatization. It can be converted into amides, esters, or alcohols. Each of these new functional groups can then be used in subsequent synthetic steps. For example, amide coupling with an amino-substituted heterocycle could create a larger, more complex molecule. The carboxylic acid itself can direct intramolecular cyclization reactions to create fused bicyclic systems. mdpi.com

The pyrazole ring itself is a stable core that can be incorporated into larger fused systems. Pyrazole-4-carbaldehydes, for example, are common intermediates used to build fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-c]pyrazoles through condensation and cyclization reactions. semanticscholar.org By modifying the target scaffold to introduce such a formyl group at the C4 position, a wide array of fused heterocycles becomes accessible. mdpi.com The combination of these reactive sites makes the this compound scaffold a powerful tool for combinatorial chemistry and the targeted synthesis of complex, biologically active molecules. chim.itpharmaguideline.com

Spectroscopic Characterization and Structural Elucidation of 3 3 Iodo 1h Pyrazol 1 Yl Propanoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the proton and carbon environments can be constructed.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid, the spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the propanoic acid side chain.

The pyrazole ring features two aromatic protons. The proton at the C-5 position is expected to appear as a doublet, coupled to the proton at C-4. Similarly, the C-4 proton will appear as a doublet due to coupling with the C-5 proton. In related N-substituted 3-iodopyrazole analogues, such as 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole, the pyrazole protons H-4 and H-5 are observed as doublets around δ 6.53 ppm and δ 7.84 ppm, respectively. arkat-usa.org The electron-donating nature of the N-1 substituent and the electronic effects of the iodine at C-3 influence these chemical shifts.

The propanoic acid moiety gives rise to two characteristic signals for the methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the pyrazole nitrogen (N-CH₂) is expected to resonate as a triplet, coupled to the adjacent CH₂ group. The second methylene group, adjacent to the carbonyl group (-CH₂COOH), will also appear as a triplet. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.8 - 8.0 | Doublet | H-5 (Pyrazole) |

| ~ 6.5 - 6.7 | Doublet | H-4 (Pyrazole) |

| ~ 4.4 - 4.6 | Triplet | N-CH₂ -CH₂COOH |

| ~ 2.8 - 3.0 | Triplet | N-CH₂-CH₂ COOH |

Note: Predicted values are based on the analysis of analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing information on the total number of carbons and their chemical environment.

For this compound, five distinct signals are expected for the carbon atoms of the pyrazole ring and the propanoic acid chain. The C-3 carbon, directly bonded to the highly electronegative iodine atom, is expected to be significantly shifted to a higher field (lower ppm value) compared to its non-iodinated analogue, a characteristic effect of heavy halogens. arkat-usa.org In similar iodinated pyrazoles, this carbon signal can appear as low as δ 86 ppm. arkat-usa.org The C-5 and C-4 carbons of the pyrazole ring will resonate in the typical aromatic region for heterocyclic compounds.

The propanoic acid side chain will show three signals: the carbonyl carbon (-COOH) at a characteristic downfield position (typically >170 ppm), and two signals for the methylene carbons. The carbon adjacent to the nitrogen (N-CH₂) will appear at a lower field than the one adjacent to the carbonyl group (C-CH₂-COOH).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| > 170 | C OOH |

| ~ 139 | C-5 (Pyrazole) |

| ~ 106 | C-4 (Pyrazole) |

| ~ 86 | C-3 (Iodo-substituted) |

| ~ 50 | N -CH₂-CH₂COOH |

Note: Predicted values are based on the analysis of analogous structures and general principles of NMR spectroscopy.

To unambiguously confirm the structure and assign all signals, advanced 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C-4, C-5, and the two methylene carbons).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the molecule. Key expected correlations include:

A correlation between the N-CH₂ protons of the propanoic acid chain and the pyrazole carbons C-5 and C-3. This unequivocally confirms that the propanoic acid group is attached to the N-1 position of the pyrazole ring. researchgate.net

Correlations between the pyrazole H-5 proton and carbons C-4 and C-3.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space. An NOE between the N-CH₂ protons and the pyrazole H-5 proton would provide further evidence for the N-1 substitution pattern.

¹⁵N NMR Spectroscopy: This technique provides direct information about the nitrogen atoms. In pyrazoles, two distinct nitrogen signals are expected. The N-1 atom, a "pyrrole-like" nitrogen bonded to the side chain, would resonate at a different chemical shift than the N-2 atom, a "pyridine-like" nitrogen. mdpi.com This helps to confirm the electronic structure of the heterocyclic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum is expected to show several characteristic absorption bands:

A very broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer.

A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.

Multiple bands in the 2850-3150 cm⁻¹ region due to the C-H stretching vibrations of the pyrazole ring and the aliphatic methylene groups.

Stretching vibrations for the pyrazole ring's C=N and C=C bonds, typically appearing in the 1400-1600 cm⁻¹ region.

A C-N stretching vibration from the pyrazole ring, often observed around 1200-1215 cm⁻¹. researchgate.net

The C-I stretch is expected at a very low frequency (<600 cm⁻¹) and may be difficult to observe on a standard mid-IR spectrometer.

Table 3: Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850-3150 | C-H stretch | Aromatic & Aliphatic |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=N, C=C stretch | Pyrazole Ring |

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this molecule, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrazole ring, which might be weak in the FTIR spectrum. The C-I bond, being a heavy atom bond, would also give a characteristic low-frequency signal in the Raman spectrum.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. High-resolution techniques, in particular, offer the precision necessary to distinguish between molecules of the same nominal mass, providing a high degree of confidence in the assigned molecular formula.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, with a molecular formula of C6H7IN2O2, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a close correlation confirming the molecular formula.

The table below illustrates the theoretical monoisotopic mass for this compound and the kind of data that would be expected from an HRMS analysis.

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | C₆H₈IN₂O₂⁺ | 282.9625 | Data not available | Data not available |

| [M+Na]⁺ | C₆H₇IN₂NaO₂⁺ | 304.9444 | Data not available | Data not available |

| [M-H]⁻ | C₆H₆IN₂O₂⁻ | 280.9480 | Data not available | Data not available |

| This interactive table is based on theoretical calculations for this compound. Experimental data is not currently available in the cited literature. |

The fragmentation pattern of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the ring. researchgate.net For this compound, fragmentation would likely involve cleavage of the propanoic acid side chain, as well as characteristic fissions of the pyrazole ring. The loss of the carboxyl group (-COOH) or the entire propanoic acid side chain are plausible fragmentation pathways. The presence of the iodine atom would also be evident in the mass spectrum due to its characteristic isotopic signature.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition.

As with HRMS, specific experimental elemental analysis data for this compound is not available in the reviewed literature. However, the theoretical elemental composition can be calculated from its molecular formula, C6H7IN2O2.

The following table presents the theoretical elemental composition for this compound, which would be used for comparison against experimental results.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 25.55 | Data not available |

| Hydrogen (H) | 2.50 | Data not available |

| Iodine (I) | 44.99 | Data not available |

| Nitrogen (N) | 9.93 | Data not available |

| Oxygen (O) | 11.34 | Data not available |

| This interactive table is based on theoretical calculations for this compound. Experimental data is not currently available in the cited literature. |

Biological Activities and Mechanistic Research of 3 3 Iodo 1h Pyrazol 1 Yl Propanoic Acid Derivatives in Vitro Studies

Antimicrobial Activity Investigations (In Vitro)

The pyrazole (B372694) nucleus is a constituent of many compounds exhibiting a wide spectrum of antimicrobial activities. Research has demonstrated the efficacy of pyrazole derivatives against both bacterial and fungal pathogens, indicating their potential as leads for the development of new anti-infective agents.

Antibacterial Potency against Bacterial Strains

Various pyrazole derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Some aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against several bacterial strains. nih.gov Notably, certain compounds within this class exhibited activity against multidrug-resistant clinical isolates of S. aureus. nih.gov Furthermore, some pyrazole-thiazole hybrids have been reported as potent inhibitors of methicillin-resistant S. aureus (MRSA), with minimum bactericidal concentrations (MBCs) below 0.2 μM. nih.gov The antibacterial mechanism for some of these derivatives is believed to involve the inhibition of topoisomerase II and IV. nih.gov In another study, imidazo-pyridine substituted pyrazole derivatives were identified as potent broad-spectrum antibacterial agents, showing effectiveness against both Gram-positive and four Gram-negative bacterial strains with MBC values often below 1 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Type | Bacterial Strain(s) | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacteria, including multidrug-resistant S. aureus | MIC: 1–8 μg/mL | nih.gov |

| Pyrazole-thiazole hybrids | Methicillin-resistant S. aureus (MRSA) | MBC: <0.2 μM | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | MBC: <1 μg/mL | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | K. pneumoniae, A. baumannii | MIC: 1024 μg/mL | nih.gov |

Antifungal Efficacy against Fungal Strains

The antifungal potential of pyrazole derivatives has also been well-documented. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in vitro antifungal activity against four types of phytopathogenic fungi. nih.gov While many of the tested compounds showed some level of antifungal activity, certain pyrazole carboxamides displayed notable efficacy. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov Another study highlighted a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes and their derivatives, which demonstrated lower MIC values against six Candida species compared to fluconazole. mdpi.com These findings suggest that the pyrazole scaffold is a promising template for the development of novel antifungal agents.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The investigation of pyrazole derivatives as potential anticancer agents has yielded promising results, with numerous studies demonstrating their cytotoxic and apoptosis-inducing effects in various cancer cell lines.

Evaluation of Cytotoxic Activities

A number of pyrazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with some compounds exhibiting IC50 values in the range of 3.9–35.5 μM. rsc.org In another study, a novel pyrazole derivative, PTA-1, was identified as a potent cytotoxic agent against a panel of different cancer cell lines. nih.gov Similarly, a series of pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized, with one compound showing potent antiproliferative activity with a median growth inhibition (GI50) of 1.71 μM against the CNS cancer SNB-75 cell line. rsc.org

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | IC50: 3.9–35.5 μM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (11a) | SNB-75 (CNS cancer) | GI50: 1.71 μM | rsc.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-negative breast cancer) | IC50: 14.97 μM (24h), 6.45 μM (48h) | nih.govnih.gov |

Apoptosis Induction in Cell Lines

Several studies have indicated that pyrazole derivatives exert their anticancer effects by inducing apoptosis. One study on a series of pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) demonstrated that the most active compound induced apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. nih.govnih.gov Annexin-V/FITC and PI staining confirmed that apoptosis was a major contributor to cell death. nih.gov Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that several compounds activated pro-apoptotic proteins such as Bax, p53, and Caspase-3, and also induced DNA damage. rsc.org Furthermore, a novel pyrazole derivative, PTA-1, was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 cells, as measured by the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7. nih.govresearchgate.net

Enzymatic Inhibition Studies (In Vitro)

The ability of pyrazole derivatives to inhibit specific enzymes is a key area of research for their therapeutic development. In the context of cancer, some triarylpyrazole derivatives have shown inhibitory activity against V600E-B-RAF kinase. nih.gov For other therapeutic areas, 5-aryl-1-(4-substitutedpyridazinyl) pyrazol-3-propanoic acids have been reported to inhibit LTB4 biosynthesis in human neutrophils with IC50 values of 12-14 µM. researchgate.net Additionally, certain indole (B1671886) derivatives with an azolylmethyl or alpha-azolylbenzyl chain have been evaluated for their ability to inhibit retinoic acid metabolism, with some showing inhibitory effects comparable to ketoconazole. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of CDK inhibitors, which are crucial regulators of the cell cycle. nih.gov Deregulation of CDKs is a hallmark of cancer, making them a prime target for therapeutic intervention. nih.govnih.gov Numerous studies have demonstrated the potential of pyrazole derivatives to selectively and potently inhibit various CDKs, particularly CDK2. nih.govresearchgate.net

Several pyrazole-based compounds have shown significant inhibitory activity against CDK2. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed, with compound 15 emerging as a highly potent CDK2 inhibitor with a Ki of 0.005 µM. researchgate.net This compound also displayed sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. researchgate.net Another study on diphenyl-1H-pyrazoles identified compounds 8d , 9b , 9c , and 9e with IC50 values against CDK2 in the nanomolar range, comparable to the reference inhibitor R-Roscovitine. nih.gov

The inhibitory potential of these derivatives is often assessed through in vitro kinase assays, such as the ADP-Glo assay, which measures the amount of ADP produced by the kinase reaction. nih.gov The results of these assays provide IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 15 | CDK2 | Ki = 0.005 µM | researchgate.net |

| Compound 14 | CDK2 | Ki = 0.007 µM | researchgate.net |

| Compound 8d | CDK2/Cyclin A2 | IC50 = 51.21 nM | nih.gov |

| Compound 9b | CDK2/Cyclin A2 | IC50 = 41.36 nM | nih.gov |

| Compound 9c | CDK2/Cyclin A2 | IC50 = 29.31 nM | nih.gov |

| Compound 9e | CDK2/Cyclin A2 | IC50 = 40.54 nM | nih.gov |

| R-Roscovitine (Reference) | CDK2/Cyclin A2 | IC50 = 43.25 nM | nih.gov |

Integrin Antagonism

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a vital role in cell signaling, migration, and proliferation. Their involvement in pathological processes such as tumor growth and inflammation makes them attractive therapeutic targets. nih.gov While the broader class of pyrazole derivatives has been investigated for various biological activities, specific data on 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid derivatives as direct integrin antagonists is limited.

However, related pyrazole structures have shown modulation of integrin-related pathways. For example, the pyrazole derivative ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MPD) was found to inhibit apoptosis in vascular endothelial cells by depressing the levels of integrin beta4, among other signaling molecules. rgdscience.com This suggests an indirect regulatory role on integrin signaling pathways.

More directly, a potent and selective αvβ6 integrin inhibitor, (3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate , has been developed. nih.gov This demonstrates that the pyrazole scaffold can be incorporated into molecules that directly antagonize integrin function. Further research is necessary to explore the potential of this compound derivatives in this context.

Other Enzyme Modulations

Beyond their effects on CDKs and integrins, pyrazole derivatives have been shown to modulate a variety of other enzymes in vitro. These compounds possess a broad spectrum of pharmacological activities due to their versatile chemical structure. nih.govresearchgate.net

For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. researchgate.net Several of these compounds exhibited potent and selective inhibition of MAO-B in the nanomolar to low micromolar range. researchgate.net In another study, two pyrazole derivatives, Pyz-1 and Pyz-2 , were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, with IC50 values comparable to the antidiabetic drug Acarbose. researchgate.net These same compounds also demonstrated remarkable inhibitory activity against xanthine (B1682287) oxidase. researchgate.net

The antioxidant potential of some pyrazole derivatives has also been investigated, with compounds 4a , 4f , and 4g showing significant activity in blocking the production of reactive oxygen species (ROS) in human platelets, with IC50 values around 10 µM.

Mechanism of Action Investigations at a Molecular Level

Interaction with Specific Molecular Targets

At the molecular level, the pyrazole ring is a key structural feature that facilitates interactions with various biological targets. It can act as a hydrogen bond donor via its N-1 position and as a hydrogen bond acceptor at the N-2 position, allowing for the formation of hydrogen bonds with amino acid residues in the active sites of enzymes.

In the context of CDK inhibition, molecular docking studies have revealed that the pyrazole core of inhibitors can occupy the adenine (B156593) region of the ATP binding pocket of the kinase. nih.gov The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction mode for kinase inhibitors.

A detailed study on the interaction of pyrazole derivatives with Cytochrome P450 2E1 (CYP2E1) showed that structural differences among the pyrazole molecules significantly impacted their binding interactions. rgdscience.com For example, the introduction of a methyl group at the C4 position of the pyrazole ring led to a 50-fold increase in binding affinity for the catalytic site compared to the unsubstituted pyrazole. rgdscience.com

Modulation of Enzyme or Receptor Activity

The binding of pyrazole derivatives to their molecular targets leads to the modulation of the target's activity. In the case of CDKs, the interaction of pyrazole inhibitors within the ATP-binding site prevents the binding of ATP, thereby inhibiting the kinase's phosphorylating activity and blocking cell cycle progression. researchgate.net Mechanistic studies in ovarian cancer cells treated with compound 15 showed a reduction in the phosphorylation of the retinoblastoma protein, a key substrate of CDK2, leading to cell cycle arrest and apoptosis. researchgate.net

For other enzymes, the mechanism of modulation can vary. The antioxidant effect of pyrazole derivatives 4a , 4f , and 4g is attributed to their ability to scavenge free radicals and block ROS production. In their interaction with CYP2E1, most pyrazoles exhibited a mixed cooperative inhibition mechanism, where their binding rescued the enzyme from substrate inhibition. rgdscience.com

Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole-based CDK inhibitors, several key SAR insights have been elucidated. nih.gov

The substitution pattern on the pyrazole ring and its appended functionalities significantly influences inhibitory activity. For the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series of CDK2 inhibitors, it was found that an unsubstituted pyrazole ring at the pyrimidinyl-C2-NH position was important for inhibitory activity. N-alkylation or altering the position of the nitrogen atoms in this pyrazole ring was detrimental to both CDK2 inhibition and antiproliferative activity.

Furthermore, modifications to other parts of the scaffold also play a critical role. In the diphenyl-1H-pyrazole series, the nature and position of substituents on the phenyl rings were found to be crucial for CDK2 inhibitory potency. nih.gov The pharmacophoric pyrazole core is generally preserved as it fits well into the adenine region of the ATP binding pocket, while modifications to the surrounding moieties are explored to enhance interactions with other parts of the active site and improve properties like selectivity and bioavailability. nih.gov

Applications in Medicinal Chemistry Research and Drug Design Principles

Pyrazole (B372694) as a Privileged Scaffold in Drug Discovery

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold". tandfonline.combenthamdirect.comresearchgate.netnih.gov This designation is given to molecular frameworks that are capable of binding to a variety of biological targets, thus appearing frequently in the structures of approved drugs and clinical candidates. researchgate.net The metabolic stability of the pyrazole ring and its ability to participate in various molecular interactions are key factors in its success. nih.gov

The significance of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs. benthamdirect.comnih.gov These pharmaceuticals span a wide range of therapeutic areas, underscoring the versatility of the pyrazole core in drug design. nih.govmdpi.com

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. researchgate.net The pyrazole ring is frequently employed as a bioisostere for other aromatic rings, such as benzene (B151609) or other heterocycles, to improve properties like lipophilicity and water solubility. nih.gov

A prominent example of this strategy involves the drug Rimonabant (B1662492), a 1,5-diarylpyrazole that acts as a cannabinoid receptor 1 (CB1) antagonist. nih.gov Medicinal chemists have extensively explored replacing the central pyrazole ring of Rimonabant with other heterocycles like thiazoles, triazoles, and imidazoles to investigate the impact on activity and selectivity. nih.govacs.org Conversely, pyrazoles have been used to replace other functional groups. Studies have shown that pyrazoles can serve as effective non-classical bioisosteres for amide groups, a common linkage in bioactive molecules. researchgate.netnih.gov This replacement can improve metabolic stability by removing a site susceptible to enzymatic hydrolysis while maintaining key hydrogen bonding interactions.

The pyrazole nucleus serves as the foundational scaffold for a vast array of pharmacologically active agents. researchgate.net Its structural and electronic properties allow for substitutions at multiple positions, enabling chemists to fine-tune the molecule's interaction with biological targets. This versatility has led to the development of pyrazole derivatives with a broad spectrum of biological activities. nih.govmdpi.commdpi.com These activities include, but are not limited to, anticancer, antibacterial, anti-inflammatory, antiviral, and antidepressant properties. mdpi.comresearchgate.net The pyrazole ring often facilitates binding to target proteins through various interactions, such as π–π stacking and hydrogen bonding, which are crucial for biological efficacy. nih.gov

Design and Synthesis of Novel Therapeutic Agents

The compound 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid is not an end-drug itself but is a quintessential example of a "building block" in drug design. nih.govbeilstein-journals.org Its structure is strategically designed for the synthesis of more complex and novel therapeutic agents. The design incorporates three key features:

The Pyrazole Core : Provides the proven, biologically active scaffold discussed previously.

The 3-Iodo Group : The iodine atom at the 3-position of the pyrazole ring is a critical reactive handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the straightforward introduction of a wide variety of chemical groups (aryl, alkyl, alkynyl, etc.) at this position, enabling the exploration of the chemical space around the pyrazole core to optimize target binding.

The N1-Propanoic Acid Side Chain : This chain provides a carboxylic acid functional group, which is another key point for chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing the pyrazole scaffold to be linked to other pharmacophores or molecular fragments. eurekaselect.com

The synthesis of novel therapeutic agents using this building block often involves multi-step synthetic sequences. nih.govdoaj.orgmdpi.com For instance, the iodo group can be functionalized first, followed by modification of the carboxylic acid, or vice-versa, providing synthetic flexibility.

Role as Intermediates in the Preparation of Bioactive Compounds

The primary application of this compound is as a synthetic intermediate. arkat-usa.org The presence of the iodine atom makes it particularly valuable for reactions like the Sonogashira coupling, which forms a carbon-carbon bond between the pyrazole ring and a terminal alkyne. arkat-usa.orgresearchgate.netresearchgate.nettandfonline.com This reaction is conducted under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.org

A typical synthetic application would involve:

Coupling Reaction : Reacting this compound with a desired alkyne via a Sonogashira cross-coupling reaction to install a new substituent at the C3 position of the pyrazole. arkat-usa.orgresearchgate.net

Functional Group Manipulation : Converting the propanoic acid's carboxyl group into an amide by coupling it with a selected amine.

This two-pronged approach allows for the rapid generation of a library of diverse compounds from a single, well-designed intermediate. Each new compound can then be tested for biological activity, and the results used to guide the synthesis of the next generation of molecules in a drug discovery program. While this specific iodinated pyrazole derivative was found to be unsuitable as an X-ray contrast agent, its utility as a synthetic building block remains its most significant contribution to medicinal chemistry. rsc.org

Table of Mentioned Chemical Compounds

Future Research Directions for 3 3 Iodo 1h Pyrazol 1 Yl Propanoic Acid

Development of Novel Synthetic Pathways

The synthesis of substituted pyrazoles is a well-established field, yet there is always room for developing more efficient, cost-effective, and environmentally friendly methods. ias.ac.in Traditional methods for pyrazole (B372694) synthesis often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.commdpi.com

Future research could focus on one-pot synthesis protocols that combine the formation of the pyrazole ring, iodination, and N-alkylation of the propanoic acid side chain. nih.gov For instance, a potential pathway could start from readily available terminal alkynes and aromatic aldehydes, which, in the presence of molecular iodine and a hydrazine (B178648) derivative bearing the propanoic acid moiety, could yield the target molecule in a single step. nih.gov Microwave-assisted and solvent-free reaction conditions could also be explored to improve yields and reduce environmental impact. mdpi.com

Alternative approaches might involve the functionalization of a pre-formed pyrazole-propanoic acid scaffold. Methods for introducing carboxylic groups into pyrazole rings include the oxidation of alkyl groups or the hydrolysis of trichloromethyl derivatives, which could be adapted for this purpose. nih.gov A comparative analysis of different synthetic routes is essential to identify the most scalable and economically viable process for producing 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid and its analogs.

| Synthetic Method | Key Reactants | Potential Advantages | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine derivatives and 1,3-dicarbonyl compounds | Well-established, versatile, and leading method for substituted pyrazoles. | mdpi.commdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrilimines and vinyl derivatives | Simple and practical protocol using economical and readily available reagents. | nih.gov |

| Reaction from Pyranones | Pyranone derivatives and hydrazine | Utilizes widely available heterocyclic precursors for pyrazole synthesis. | mdpi.comnih.gov |

| One-Pot Multi-component Reaction | Terminal alkynes, aldehydes, iodine, and hydrazines | High regioselectivity and good yields from easily available starting materials. | nih.gov |

Comprehensive Investigation of Biological Targets and Pathways

Pyrazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The presence of the pyrazole core in approved drugs like celecoxib (B62257) and rimonabant (B1662492) highlights its therapeutic potential. nih.gov Future research should aim to systematically screen this compound against a diverse panel of biological targets to uncover its specific mechanism of action.

Given the activities of related compounds, potential targets could include cyclooxygenase (COX) enzymes, various protein kinases (such as EGFR and VEGFR-2), and cannabinoid receptors. researchgate.netnih.govrsc.org The iodinated nature of the compound also suggests its potential utility as a probe for single photon emission computed tomography (SPECT) imaging, which could be used to characterize receptor binding in vivo. nih.gov A comprehensive investigation would involve in vitro enzyme assays, cell-based functional assays, and eventually, in vivo studies in relevant disease models. Identifying the specific biological pathways modulated by this compound is crucial for understanding its therapeutic potential and for guiding further development.

| Biological Activity | Example Target/Application | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes; treatment of arthritis. | nih.gov |

| Anticancer | Inhibition of kinases like Aurora-A, EGFR, and VEGFR-2. | nih.govresearchgate.net |

| Antimicrobial | Activity against bacteria such as E. coli and S. aureus. | nih.gov |

| Antiviral | Inhibition of viruses such as HIV-1. | mdpi.com |

| Neuroprotective | Potential applications in neurodegenerative diseases. | nih.gov |

| Cannabinoid Receptor Antagonism | CB1 receptor antagonists for potential therapeutic use. | nih.gov |

Exploration of Further Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification to generate a library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Key derivatization strategies include:

Modification of the Carboxylic Acid: The propanoic acid moiety can be converted into a variety of functional groups, such as esters, amides, or tetrazoles, to alter the compound's acidity, polarity, and ability to form hydrogen bonds. mdpi.com

Substitution on the Pyrazole Ring: The vacant positions on the pyrazole ring (C4 and C5) could be functionalized through electrophilic substitution reactions to introduce groups that may enhance target binding.

Cross-Coupling Reactions at the C-I Bond: The iodine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Heck reactions. arkat-usa.orgresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents, significantly expanding the chemical space around the core scaffold. arkat-usa.org

A systematic exploration of these derivatization strategies will be essential for building a robust structure-activity relationship (SAR) and optimizing the lead compound.

| Modification Site | Reaction Type | Potential New Functional Group | Reference |

|---|---|---|---|

| Propanoic Acid Group | Esterification / Amidation | Esters, Amides, Hydrazones | mdpi.com |

| C3-Iodo Group | Sonogashira Cross-Coupling | Alkynyl groups | arkat-usa.orgresearchgate.net |

| C3-Iodo Group | Suzuki Coupling | Aryl or Heteroaryl groups | mdpi.com |

| Pyrazole Ring (C4/C5) | Electrophilic Substitution | Halogens, Nitro groups | researchgate.net |

Advanced Computational Studies for Structure-Activity Relationship Elucidation

Computational chemistry provides powerful tools for understanding how ligands interact with their biological targets and for guiding the design of new, more potent molecules. For this compound and its derivatives, advanced computational studies can play a pivotal role in elucidating the structure-activity relationship (SAR).